2-Methoxyethyl hydrogen maleate
Overview
Description
2-Methoxyethyl hydrogen maleate, also known as 2-butenedioic acid (Z)-, mono (2-methoxyethyl) ester, is an organic compound with the molecular formula C7H10O5 and a molecular weight of 174.15 g/mol . This compound is a derivative of maleic acid and is characterized by its ester functional group. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyethyl hydrogen maleate can be synthesized through the esterification of maleic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of maleic acid with 2-methoxyethanol in the presence of an acid catalyst. The reaction mixture is heated to a temperature of around 100-120°C to achieve optimal reaction rates. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl hydrogen maleate undergoes various chemical reactions, including:
Esterification: The compound can participate in further esterification reactions to form diesters.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield maleic acid and 2-methoxyethanol.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, such as amines, to form amides.
Common Reagents and Conditions:
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Water, acid or base catalyst, elevated temperatures.
Addition Reactions: Nucleophiles (e.g., amines), mild heating.
Major Products Formed:
Hydrolysis: Maleic acid and 2-methoxyethanol.
Addition Reactions: Amides and other derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxyethyl hydrogen maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also employed in the preparation of various organic compounds through esterification and addition reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Mechanism of Action
The mechanism by which 2-methoxyethyl hydrogen maleate exerts its effects is primarily through its reactivity as an ester. The ester functional group can undergo hydrolysis, releasing maleic acid and 2-methoxyethanol, which can then participate in various biochemical and chemical pathways. The compound’s ability to form polymers and copolymers also plays a significant role in its applications in drug delivery and material science.
Comparison with Similar Compounds
2-Ethylhexyl hydrogen maleate: Another ester derivative of maleic acid, used in similar applications such as coatings and adhesives.
2-Hydroxyethyl methacrylate: A monomer used in the production of hydrogels and contact lenses.
Uniqueness: 2-Methoxyethyl hydrogen maleate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. Its ability to form biocompatible polymers makes it particularly valuable in medical and pharmaceutical applications, distinguishing it from other maleate esters.
Properties
IUPAC Name |
(Z)-4-(2-methoxyethoxy)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-11-4-5-12-7(10)3-2-6(8)9/h2-3H,4-5H2,1H3,(H,8,9)/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVIVPPZCMSLMJ-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230037 | |
Record name | 2-Butenedioic acid (2Z)-, 1-(2-methoxyethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17831-64-0 | |
Record name | 2-Butenedioic acid (2Z)-, 1-(2-methoxyethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17831-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyethyl hydrogen maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2Z)-, 1-(2-methoxyethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethyl hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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